molecular formula C20H17BrN4O3S B14922311 ethyl 5-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

ethyl 5-[({3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B14922311
M. Wt: 473.3 g/mol
InChI Key: XVTYJPRVWJGQRX-UHFFFAOYSA-N
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Description

ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that features a pyrazole ring, a benzoic acid derivative, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The pyrazole ring can act as an inhibitor of enzymes such as liver alcohol dehydrogenase . The compound may also interact with other proteins and enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-({3-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}AMINO)-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its combination of a pyrazole ring, a benzoic acid derivative, and a thiophene ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H17BrN4O3S

Molecular Weight

473.3 g/mol

IUPAC Name

ethyl 5-[[3-[(4-bromopyrazol-1-yl)methyl]benzoyl]amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C20H17BrN4O3S/c1-3-28-20(27)17-12(2)16(8-22)19(29-17)24-18(26)14-6-4-5-13(7-14)10-25-11-15(21)9-23-25/h4-7,9,11H,3,10H2,1-2H3,(H,24,26)

InChI Key

XVTYJPRVWJGQRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Br)C#N)C

Origin of Product

United States

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